molecular formula C11H22N2O3 B13957874 tert-Butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate

tert-Butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate

Cat. No.: B13957874
M. Wt: 230.30 g/mol
InChI Key: UFGQXWWGJADWSC-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

tert-Butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
  • tert-Butyl 3-ethynylazetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(7-13)9(12)4-5-14/h8-9,14H,4-7,12H2,1-3H3

InChI Key

UFGQXWWGJADWSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(CCO)N

Origin of Product

United States

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